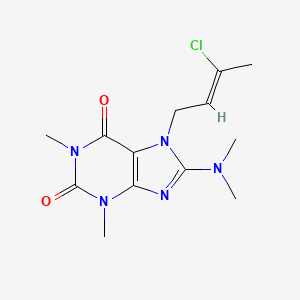

![molecular formula C10H13ClN6S B2847668 [1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate CAS No. 1142201-28-2](/img/structure/B2847668.png)

[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

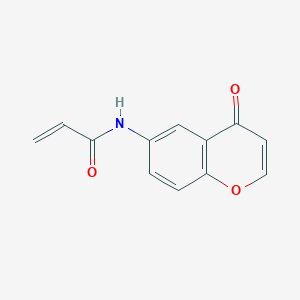

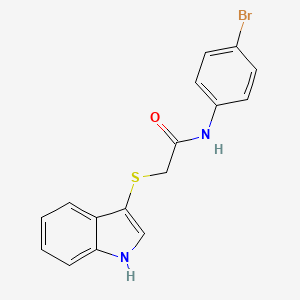

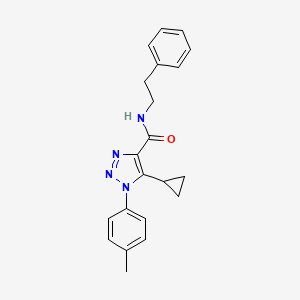

1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl-imidothiocarbamate (MPMTC) is an organic compound belonging to the family of imidothiocarbamates, a class of compounds with potential biological activity. MPMTC is a highly reactive compound, which is capable of forming covalent bonds with a variety of biomolecules. MPMTC has been studied for its potential applications in scientific research, as well as for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

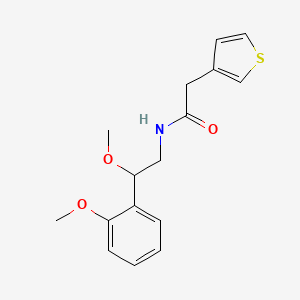

Angiotensin II Receptor Antagonism

The chemical compound has been explored for its potential as an angiotensin II receptor antagonist. A series of derivatives, including N-phenyl-1H-pyrrole and tetrazole variations, have been investigated for their ability to bind to and inhibit the angiotensin II receptor, potentially offering a new avenue for the development of antihypertensive agents. This research highlights the compound's relevance in the synthesis of novel compounds with significant activity against blood pressure increase through angiotensin II antagonism, demonstrating a promising approach to treating hypertension (Bovy et al., 1993).

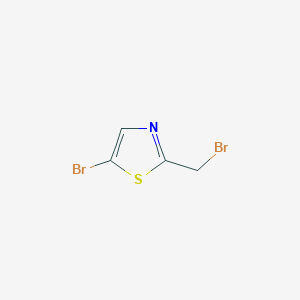

Corrosion Inhibition

The compound and its derivatives have been studied for their effectiveness as corrosion inhibitors, particularly against steel corrosion in acidic environments. Research into ammonium (2,4-dimethylphenyl)-dithiocarbamate has shown high inhibition efficiency and stability, offering a potential protective solution against corrosion for steel structures and materials in harsh chemical environments (Kıcır et al., 2016).

Synthetic Applications

[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate serves as a key intermediate in the synthesis of a variety of chemically and biologically significant compounds. For example, its involvement in the preparation of substituted thioureas and dithiocarbamates underlines its utility in medicinal chemistry for the development of novel therapeutic agents with potential analgesic, anti-inflammatory, and antibacterial activities. This showcases the compound's versatility and importance in facilitating the exploration of new pharmacophores (Mohanta et al., 2000).

Propiedades

IUPAC Name |

[1-(4-methylphenyl)tetrazol-5-yl]methyl carbamimidothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6S/c1-7-2-4-8(5-3-7)16-9(13-14-15-16)6-17-10(11)12/h2-5H,6H2,1H3,(H3,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKHSQJFFPSUPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CSC(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2847586.png)

![2-(3,4-dimethylphenyl)-N~8~-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2847588.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2847589.png)

![3,4,5,6-tetrachloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2847604.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2847607.png)